molecular formula C8H4BrF5O B15174196 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 1002355-81-8

1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B15174196
CAS No.: 1002355-81-8
M. Wt: 291.01 g/mol
InChI Key: FZBLZHDSPAMJGJ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation and fluorination of benzene derivativesThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for nucleophilic substitution, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds with various functional groups .

Scientific Research Applications

1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain biological targets. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,5-difluorobenzene
  • 1-Bromo-2,6-difluorobenzene
  • 1-Bromo-2,3-difluorobenzene
  • 1-Bromo-3,5-dichlorobenzene

Uniqueness

1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1002355-81-8

Molecular Formula

C8H4BrF5O

Molecular Weight

291.01 g/mol

IUPAC Name

1-bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H4BrF5O/c9-5-1-4(10)2-6(11)7(5)15-3-8(12,13)14/h1-2H,3H2

InChI Key

FZBLZHDSPAMJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)F

Origin of Product

United States

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